molecular formula C14H10F2O3 B1532547 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1184815-91-5

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B1532547
CAS No.: 1184815-91-5
M. Wt: 264.22 g/mol
InChI Key: FRIJTPHMEJFKSW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a biphenyl scaffold with fluorine and methoxy substituents at specific positions. These compounds are pivotal in medicinal chemistry, serving as precursors for receptor antagonists, enzyme inhibitors, and bioactive molecules due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-10(13(16)7-9)8-2-4-11(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJTPHMEJFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679116
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184815-91-5
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can modulate the compound's solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS 115029-24-8)
  • Structure : Features a trifluoromethyl (-CF₃) group at the 4-position instead of a methoxyphenyl group.
  • Properties : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.0) compared to methoxy-substituted analogs (pKa ~3.5–4.0) .
  • Applications: Used in synthesizing agonists/antagonists for nuclear receptors (e.g., retinoid-X-receptor) due to enhanced binding affinity from fluorine’s electronegativity .
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (14c)
  • Structure : Substituted with a pyrazole ring at the 4-position.
  • ESI-MS: m/z = 219 [M − H]⁻ .
  • Applications : Explored in kinase inhibitors and metabolic stability studies .
2-Fluoro-4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzoic Acid (AGN193312)
  • Structure : Bulky tetrahydronaphthalene group at the 4-position.
  • Properties : Enhanced lipophilicity (LogP ~4.2) compared to smaller substituents, favoring blood-brain barrier penetration.
  • Applications: Retinoic acid receptor (RARα) agonist, studied for cardiac progenitor cell proliferation .
RARα Antagonists
  • 2-Fluoro-4-[[Chromene-carbonyl]amino]benzoic Acid Activity: Demonstrates RARα antagonism (IC₅₀ = 0.8 µM) via hydrogen bonding with Arg276 and Tyr295 in the receptor pocket . Comparison: Removal of the fluorine atom (desfluoro analog) reduces antagonism (IC₅₀ = 5.2 µM), highlighting fluorine’s role in binding .
Class-IIa HDAC Inhibitors
  • 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (3)
    • Synthesis : Achieved via oxadiazole ring formation (70–80% yield) .
    • Activity : The oxadiazole group enhances metabolic stability and HDAC inhibition (IC₅₀ = 12 nM) compared to simpler carboxylates .

Physicochemical and Crystallographic Properties

Compound Melting Point (°C) Dihedral Angles (°) Hydrogen Bonding Reference
2-Fluoro-4-(methoxycarbonyl)benzoic acid 154–155 20.18 (COOH vs. ring) Six intermolecular H-bonds per molecule
4-Fluoro-2-(phenylamino)benzoic acid 55.63 (aromatic rings) Intramolecular N–H⋯O; dimeric O–H⋯O
  • Crystallography : Methoxycarbonyl analogs exhibit coplanar benzene and ester groups, while carboxylic acid groups deviate (~20°), influencing crystal packing and solubility .

Key Takeaways

  • Fluorine Positioning : Fluorine at the 2-position enhances receptor binding and metabolic stability across analogs .
  • Substituent Effects : Bulky groups (e.g., tetrahydronaphthalene) improve lipophilicity but may reduce solubility .
  • Synthetic Versatility : Pyrazole and oxadiazole rings offer modular platforms for drug discovery .

Biological Activity

2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid structure with fluorine and methoxy substituents, which enhance its reactivity and biological properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H12F2O3
  • Molecular Weight : 284.25 g/mol
  • Structure : The compound consists of a benzoic acid moiety substituted with two fluorine atoms and a methoxy group on the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity, while the methoxy group influences its electronic properties, affecting reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, which are critical for its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases . The mechanism may involve the inhibition of specific signaling pathways associated with inflammation.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Studies have revealed that it can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The inhibitory activity is quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

Case Studies and Research Findings

StudyFindings
Jiang et al. (2008)Demonstrated that derivatives of this compound act as retinoid-X-receptor antagonists, showing potential for anti-obesity and anti-diabetic treatments .
Sakaki et al. (2007)Investigated the structural characteristics using X-ray diffraction, confirming the unique positioning of fluorine atoms that contribute to biological activity .
Recent Pharmacological StudiesFound that modifications of this compound exhibit multi-targeted inhibition profiles, making them promising candidates for drug development against Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid
Reactant of Route 2
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2-Fluoro-4-(2-fluoro-4-methoxyphenyl)benzoic acid

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